molecular formula C19H21N3O2 B2498898 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one CAS No. 2310157-17-4

1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one

Cat. No.: B2498898
CAS No.: 2310157-17-4
M. Wt: 323.396
InChI Key: HVRUMQDKYDLSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Pyridine Moiety: This step involves the coupling of the piperazine ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Propanoyl Group: The final step involves the acylation of the piperazine ring with a propanoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods may include:

    High-Pressure Reactions: To increase reaction rates.

    Catalysis: Using metal catalysts to facilitate specific reactions.

    Purification Techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.

    Biological Studies: To investigate its effects on cellular pathways and molecular targets.

    Industrial Applications: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)piperazine: Lacks the propanoyl group but shares the piperazine and pyridine moieties.

    4-(3-(o-Tolyl)propanoyl)piperazine: Lacks the pyridine moiety but shares the piperazine and propanoyl groups.

Uniqueness

1-(Pyridin-3-yl)-4-(3-(o-tolyl)propanoyl)piperazin-2-one is unique due to the presence of both the pyridine and propanoyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-[3-(2-methylphenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15-5-2-3-6-16(15)8-9-18(23)21-11-12-22(19(24)14-21)17-7-4-10-20-13-17/h2-7,10,13H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRUMQDKYDLSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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